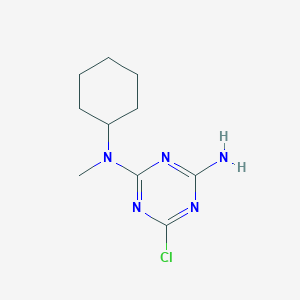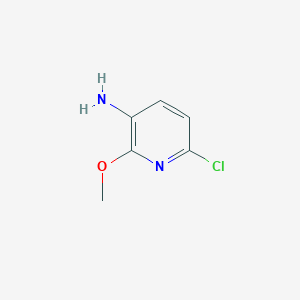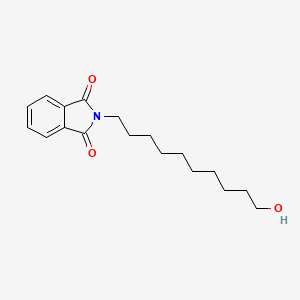
2-(10-Hydroxydecyl)isoindoline-1,3-dione
Übersicht
Beschreibung
“2-(10-Hydroxydecyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C18H25NO3 . It has a molecular weight of 303.4 . This compound is also known as "10-Phthalamido-1-decanol" .
Synthesis Analysis
Isoindolines, including “2-(10-Hydroxydecyl)isoindoline-1,3-dione”, can be synthesized using various methods . One such method involves the reaction of phthalic anhydride with various derivatives of aniline in toluene solvent . The compounds are then purified using a green methodology . Another method involves the coupled oxidation of imidazoles and tetraynes .
Molecular Structure Analysis
The molecular structure of “2-(10-Hydroxydecyl)isoindoline-1,3-dione” consists of 18 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The density of this compound is predicted to be 1.124±0.06 g/cm3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(10-Hydroxydecyl)isoindoline-1,3-dione” include a predicted density of 1.124±0.06 g/cm3 and a predicted boiling point of 444.0±18.0 °C . The compound is soluble in chloroform, dichloromethane, ethyl acetate, and methanol .
Wissenschaftliche Forschungsanwendungen
- N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .
- These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .
- The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are important for unlocking their potential as therapeutic agents .
- A novel series of isoindolin-1,3-dione-based acetohydrazides was designed, synthesized, and evaluated as possible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .
- The most potent compound, 8a, revealed its competitive mode against AChE .
- In vitro results revealed IC50 values ranging from 0.11±0.05 to 0.86±0.02 µM against AChE and 5.7±0.2 to 30.2±2.8 µM against BChE .
Pharmaceutical Synthesis
Development of Cholinesterase Inhibitors
Eigenschaften
IUPAC Name |
2-(10-hydroxydecyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-14-10-6-4-2-1-3-5-9-13-19-17(21)15-11-7-8-12-16(15)18(19)22/h7-8,11-12,20H,1-6,9-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWNYLGFBYOQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(10-Hydroxydecyl)isoindoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



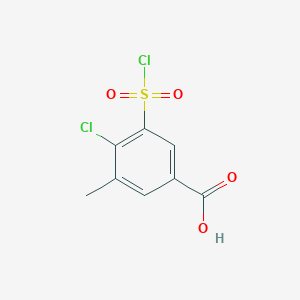
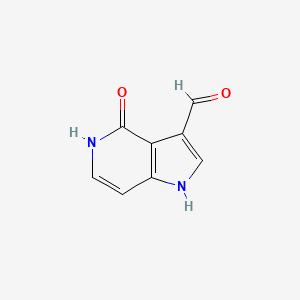
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)
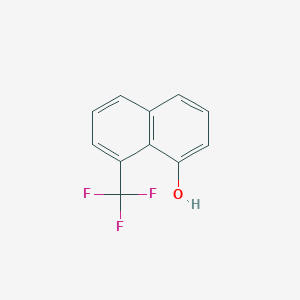
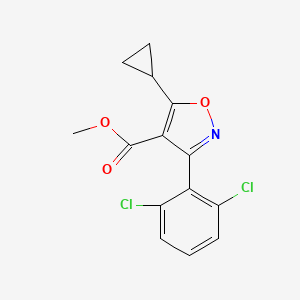
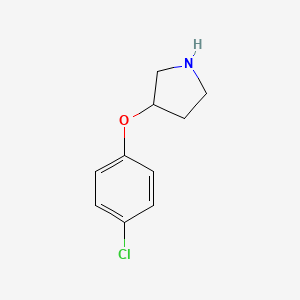
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)
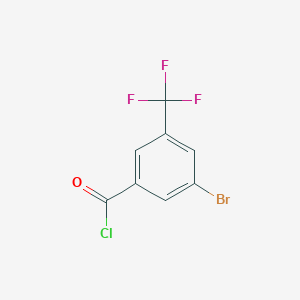
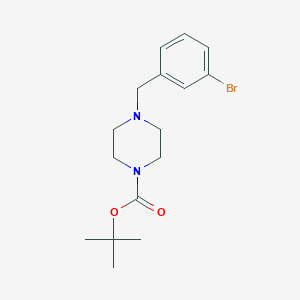
![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
